molecular formula C27H34N4O2S B1229565 N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide

N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide

Cat. No. B1229565
M. Wt: 478.7 g/mol
InChI Key: QOZGQYGMUOJTHD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide is a member of quinazolines.

Scientific Research Applications

Potential Antihypertensive Applications

  • A study explored piperidine derivatives with a quinazoline ring system, similar to N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide, for their antihypertensive activities. These compounds demonstrated significant hypotension effects in animal models, indicating their potential as antihypertensive agents (Takai et al., 1986).

Antibacterial Potentials

  • Another research synthesized acetamide derivatives with azinane and 1,3,4-oxadiazole cores, evaluating their antibacterial potentials. Some of these derivatives showed moderate inhibitory effects against various bacterial strains, suggesting their usefulness in antibacterial applications (Iqbal et al., 2017).

H1-Antihistaminic Activity

  • Compounds with a quinazolin-4-(3H)-one structure were found to exhibit significant H1-antihistaminic activity. This suggests a potential application for similar compounds in treating allergic reactions (Alagarsamy & Parthiban, 2013).

Anticonvulsant Effects

  • In a search for new anticonvulsants, a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides, which are structurally similar, were synthesized and tested. These compounds showed weak to moderate anticonvulsant effects, suggesting their potential in epilepsy treatment (Bunyatyan et al., 2020).

Anticancer Activity

  • Research on substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides showed considerable anticancer activity against various cancer cell lines, indicating a possible application in cancer therapy (Kovalenko et al., 2012).

properties

Product Name

N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide

Molecular Formula

C27H34N4O2S

Molecular Weight

478.7 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-[3-(4-methylpiperidin-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C27H34N4O2S/c1-3-21-9-11-22(12-10-21)28-25(32)19-34-27-29-24-8-5-4-7-23(24)26(33)31(27)16-6-15-30-17-13-20(2)14-18-30/h4-5,7-12,20H,3,6,13-19H2,1-2H3,(H,28,32)

InChI Key

QOZGQYGMUOJTHD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4CCC(CC4)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4CCC(CC4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide
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N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide
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N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide
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N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide
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N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide
Reactant of Route 6
N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide

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